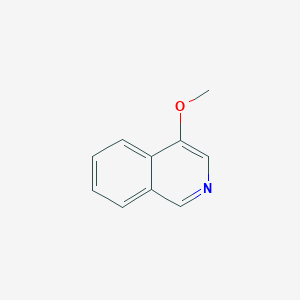

4-Methoxyisoquinoline

Vue d'ensemble

Description

4-Methoxyisoquinoline is an organic compound with the molecular formula C10H9NO It is a derivative of isoquinoline, featuring a methoxy group (-OCH3) attached to the fourth carbon of the isoquinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxyisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst. Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of this compound can yield 4-methoxy-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: this compound N-oxide.

Reduction: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted isoquinolines depending on the reagents used.

Applications De Recherche Scientifique

4-Methoxyisoquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing into its use as a precursor for drugs targeting neurological disorders and other diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Methoxyisoquinoline varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

4-Methoxyisoquinoline can be compared with other isoquinoline derivatives such as:

Isoquinoline: The parent compound, lacking the methoxy group, with different chemical reactivity and applications.

4-Hydroxyisoquinoline: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and biological activities.

6-Methoxyisoquinoline: Another methoxy-substituted isoquinoline, but with the methoxy group at the sixth position, affecting its reactivity and applications.

Activité Biologique

4-Methoxyisoquinoline (4-MIQ) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of 4-MIQ, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

4-MIQ is characterized by the presence of a methoxy group at the 4-position of the isoquinoline ring. Its chemical formula is , and it has been identified as a potential building block in the synthesis of various bioactive compounds.

Antimicrobial Activity

Research indicates that 4-MIQ exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it possesses antibacterial activity comparable to standard antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

The anticancer potential of 4-MIQ has been extensively studied, particularly in relation to its derivatives. One notable derivative, 1,5-dihydroxy-4-methoxyisoquinoline, was shown to selectively inhibit cancer cell proliferation while sparing normal cells. In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 13 to 26 μM.

Case Study: Selective Cytotoxicity

In a study involving esophageal squamous cancer cell lines, the compound demonstrated an impressive ability to inhibit cell growth with minimal toxicity to normal human esophageal epithelial cells. This selectivity highlights its potential for targeted cancer therapies.

Table 2: Cytotoxicity of 1,5-Dihydroxy-4-Methoxyisoquinoline

| Cell Line | IC50 (µM) | Normal Cell Toxicity (IC50) (µM) | Reference |

|---|---|---|---|

| Esophageal Squamous Carcinoma | 13-26 | >100 | |

| Human Umbilical Vein Endothelial Cells | >50 | >100 |

Antiviral Activity

Recent studies have also explored the antiviral properties of isoquinoline derivatives, including 4-MIQ. A notable investigation focused on its activity against influenza viruses. The compound was found to inhibit viral polymerase activity effectively, demonstrating EC50 values between 0.2 and 0.6 µM against influenza A and B viruses.

Table 3: Antiviral Activity of Isoquinoline Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 1 | 0.2 - 0.6 | 39 | ≥65 | |

| Modified Derivative | 9.9 - 18.5 | >300 | N/A |

The biological activity of 4-MIQ is attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Anticancer : Inhibition of enzymes involved in cancer cell proliferation.

- Antiviral : Targeting viral polymerase activity, which is crucial for viral replication.

Propriétés

IUPAC Name |

4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGFLHYYILUCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396379 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36034-54-5 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the isoquinoline structure in relation to the observed anticancer activity?

A: The research indicates that the oxidation state of the isoquinoline ring plays a crucial role in its cytotoxic activity. Specifically, oxidation at the C(1), C(4), and C(5) positions appears to enhance cytotoxicity []. 1,5-Dihydroxy-4-methoxyisoquinoline possesses hydroxyl groups at C(1) and C(5) and a methoxy group at C(4), which likely contributes to its observed anticancer properties. Further modifications of this structure could potentially lead to even more potent anticancer agents.

Q2: How does 1,5-dihydroxy-4-methoxyisoquinoline affect cancer cells differently from normal cells?

A: While the exact mechanism of action remains under investigation, the research demonstrates that 1,5-dihydroxy-4-methoxyisoquinoline exhibits selective cytotoxicity. It effectively inhibits the growth of five esophageal squamous cancer cell lines with IC50 values ranging from 13 to 26 μM []. Importantly, the compound showed low cytotoxicity towards normal human esophageal epithelial cells, highlighting its potential for targeted cancer therapy with reduced side effects.

Q3: Beyond cytotoxicity, does 1,5-dihydroxy-4-methoxyisoquinoline exhibit other anti-cancer properties?

A: Yes, the research reveals that 1,5-dihydroxy-4-methoxyisoquinoline potently inhibits cell migration in human umbilical vein endothelial cells (HUVECs) []. At a concentration of 13 μM, the compound achieved an inhibition rate exceeding 50%. This anti-migratory effect suggests that 1,5-dihydroxy-4-methoxyisoquinoline might also hinder cancer cell metastasis, a critical aspect of cancer progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.